molecular formula C19H38INO2 B2593892 1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide CAS No. 1039397-89-1

1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide

Cat. No.: B2593892
CAS No.: 1039397-89-1
M. Wt: 439.422
InChI Key: BHKGJQJSQKYDFF-UHFFFAOYSA-M
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Description

1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide is a synthetic organic compound with a complex structure It features a piperidinium core substituted with a hydroxypropyl group and an isopropyl-methylcyclohexyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide typically involves multiple steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylcyclohexanol with epichlorohydrin under basic conditions to form 2-(2-isopropyl-5-methylcyclohexyloxy)propan-1-ol.

    Quaternization of Piperidine: The next step is the quaternization of 1-methylpiperidine with the hydroxypropyl intermediate in the presence of a suitable iodide source, such as methyl iodide, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO) as solvent, elevated temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Substitution: Formation of the corresponding nitrile or thiocyanate derivative.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or ionic liquids.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-3-(cyclohexyloxy)propyl)-1-methylpiperidin-1-ium iodide: Lacks the isopropyl and methyl substituents on the cyclohexyl ring.

    1-(2-Hydroxy-3-(phenoxy)propyl)-1-methylpiperidin-1-ium iodide: Contains a phenyl group instead of the cyclohexyl moiety.

    1-(2-Hydroxy-3-(tert-butoxy)propyl)-1-methylpiperidin-1-ium iodide: Features a tert-butyl group instead of the isopropyl-methylcyclohexyl group.

Uniqueness

1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide is unique due to the specific combination of its substituents, which can influence its physical and chemical properties, such as solubility, stability, and reactivity. This uniqueness can make it particularly suitable for certain applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

1-(1-methylpiperidin-1-ium-1-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38NO2.HI/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20(4)10-6-5-7-11-20;/h15-19,21H,5-14H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKGJQJSQKYDFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(C[N+]2(CCCCC2)C)O)C(C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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